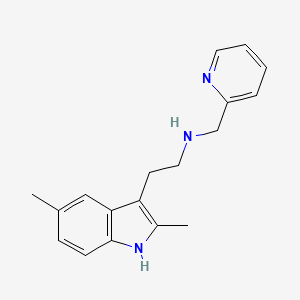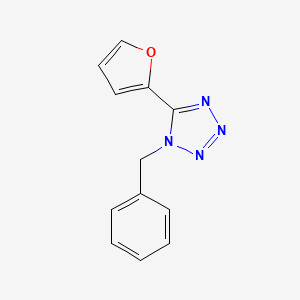
1-benzyl-5-(2-furyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(2-furyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a benzyl group and a furyl group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(2-furyl)-1H-tetrazole typically involves the reaction of benzyl azide with 2-furyl isocyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-(2-furyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(2-furyl)-1H-tetrazole has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(2-furyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms and identify the key molecular interactions.
Comparación Con Compuestos Similares
1-Benzyl-5-(2-furyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-Benzyl-5-(2-furyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound shares structural similarities but differs in the presence of a pyrido[2,3-d]pyrimidine ring instead of a tetrazole ring.
1-Benzyl-3-(5′-hydroxymethyl-2′-furyl)indazole (YC-1): This compound has a similar benzyl and furyl group but is based on an indazole structure.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
5145-66-4 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-benzyl-5-(furan-2-yl)tetrazole |
InChI |
InChI=1S/C12H10N4O/c1-2-5-10(6-3-1)9-16-12(13-14-15-16)11-7-4-8-17-11/h1-8H,9H2 |
Clave InChI |
WHVCPILBSDIJJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)

![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)

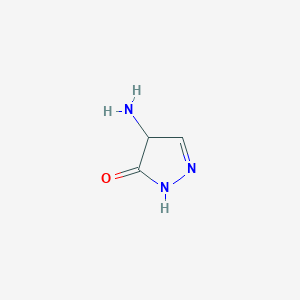

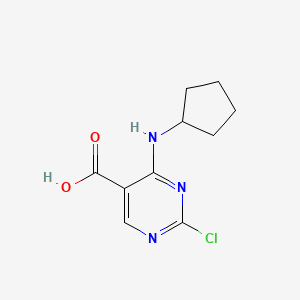
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
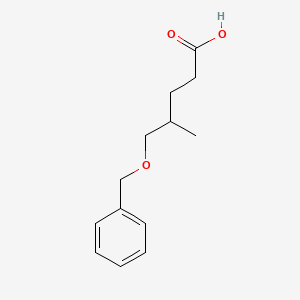
![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)
